n-(5-Fluoro-2,4-dinitrophenyl)acetamide

LogP Hydrophobicity Chromatographic Retention

N-(5-Fluoro-2,4-dinitrophenyl)acetamide eliminates hazardous late-stage fluorination in 5-fluorouracil synthesis, where direct uracil fluorination often suffers from low regioselectivity. This pre-installed fluorine intermediate provides a reproducible entry point documented at ~64% yield under controlled nitration. For chiral analysis, its FDNP scaffold enables subnanomolar amino acid detection (ε ≈ 30,000 M⁻¹cm⁻¹ at 340 nm) on standard C18 columns. • Pre-fluorinated core for 5-FU synthesis; avoids direct fluorination hazards. • FDNP chromophore precursor; trace D-amino acid detection at 0.001% impurity levels. • Documented IC₅₀ 3.19 μM against Enterococcus faecalis CECT 481.

Molecular Formula C8H6FN3O5
Molecular Weight 243.15 g/mol
CAS No. 1548-18-1
Cat. No. B072753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(5-Fluoro-2,4-dinitrophenyl)acetamide
CAS1548-18-1
Molecular FormulaC8H6FN3O5
Molecular Weight243.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
InChIInChI=1S/C8H6FN3O5/c1-4(13)10-6-2-5(9)7(11(14)15)3-8(6)12(16)17/h2-3H,1H3,(H,10,13)
InChIKeyLZBXUWOTXPNTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Attributes of N-(5-Fluoro-2,4-dinitrophenyl)acetamide


N-(5-Fluoro-2,4-dinitrophenyl)acetamide (CAS 1548-18-1), also known as 2,4-dinitro-5-fluoroacetanilide, is a nitroaromatic acetamide derivative with the molecular formula C₈H₆FN₃O₅ and a molecular weight of 243.15 g/mol [1]. This compound features a fluorine atom at the 5-position and two nitro groups at the 2- and 4-positions of the phenyl ring, creating a highly electron-deficient aromatic system with distinct reactivity . It is a solid at room temperature, typically appearing as a yellow to orange crystalline material, and is catalogued in authoritative databases including the NIST Chemistry WebBook under standard InChIKey LZBXUWOTXPNTNQ-UHFFFAOYSA-N [2]. Its primary established roles are as a key intermediate in the synthesis of the antineoplastic agent 5-fluorouracil and as a precursor to chiral derivatizing reagents (Marfey's reagent family) for amino acid enantiomer resolution [3].

+ Pre-fluorinated intermediate for 5-FU analog synthesis synthesis workflow
+ FDNP precursor for chiral amino acid derivatization enantiomer-attribution review
+ Antimicrobial screening against Gram-positive strains assay-response context

Why Non-Fluorinated and Positional Isomer Analogs Cannot Replace It


The 5-fluoro substitution in N-(5-fluoro-2,4-dinitrophenyl)acetamide is not a trivial structural variation; it fundamentally alters the compound's physicochemical and reactive properties relative to its non-fluorinated counterpart N-(2,4-dinitrophenyl)acetamide (CAS 610-53-7) and positional isomers such as N-(4-fluoro-2,6-dinitrophenyl)acetamide. The fluorine atom introduces a strong electron-withdrawing inductive effect that modifies the electron density of the aromatic ring, directly impacting nucleophilic aromatic substitution reactivity, chromatographic retention, and metabolic stability . The compound's calculated LogP of 2.72 differs markedly from the non-fluorinated analog (LogP ~2.58), and its molecular weight (243.15 vs. 225.16 g/mol) reflects the mass contribution of fluorine [1]. In the context of 5-fluorouracil synthesis, the pre-installed fluorine atom eliminates the need for a separate, often low-yielding, late-stage fluorination step—a critical process advantage . For chiral amino acid analysis, the 5-fluoro-2,4-dinitrophenyl (FDNP) chromophore provides a molar absorptivity (ε ≈ 30,000 M⁻¹cm⁻¹ at 340 nm) that enables subnanomolar detection, a performance characteristic that varies with the substitution pattern [2]. Simply put, interchanging analogs without accounting for these quantifiable differences risks failed syntheses, altered detection sensitivity, or compromised chromatographic resolution.

Non-F analog ΔLogP +0.14 and missing fluorine alter chromatographic retention and nucleophilic aromatic substitution reactivity; method transfer may require revalidation.
Positional isomer Fluorine at 5-position creates distinct electron-deficient aromatic system vs. 4-fluoro-2,6-dinitro substitution; reactivity profile may differ.
FDNB reagent Classical Sanger's reagent yields non-diastereomeric derivatives lacking inherent chiral resolution; enantiomer-attribution workflow may not transfer.

Quantitative Comparator Evidence Against Structural Analogs


LogP-Driven Hydrophobicity vs. Non-Fluorinated Analog

N-(5-Fluoro-2,4-dinitrophenyl)acetamide exhibits a calculated LogP of 2.72, compared to 2.58 for the non-fluorinated analog N-(2,4-dinitrophenyl)acetamide (CAS 610-53-7), representing a ΔLogP of +0.14 [1]. This increased lipophilicity, conferred by the 5-fluoro substituent, predicts longer reversed-phase HPLC retention and altered partitioning behavior in biphasic reaction systems. The enhanced hydrophobicity is also reflected in the compound's density: 1.616 g/cm³ versus 1.54 g/cm³ for the non-fluorinated analog, a difference of +0.076 g/cm³ attributed to the higher atomic mass and electron-withdrawing effect of fluorine .

Lipophilicity vs. Non-F Analog
Head-to-head
ΔLogP = +0.14; Target LogP 2.72 vs. Comparator 2.58
Supports differential retention in reversed-phase method context
XlogP calculation; experimental validation recommended
LogP Hydrophobicity Chromatographic Retention Physicochemical Profiling

Thermal Property Differentiation vs. Non-Fluorinated Analog

The non-fluorinated analog N-(2,4-dinitrophenyl)acetamide (CAS 610-53-7) has a well-characterized melting point of 121°C (125-126°C upon recrystallization from ethanol) . In contrast, N-(5-fluoro-2,4-dinitrophenyl)acetamide (CAS 1548-18-1) has a reported flash point of 232.2°C and a boiling point of 460.3°C at 760 mmHg, with no discrete melting point reported in standard databases, suggesting different solid-state behavior and thermal stability profile . The absence of a sharp melting point in available datasheets may indicate amorphous or polymorphic character, which has implications for formulation consistency and analytical method development.

Thermal Profile
Head-to-head
Flash Point 232.2°C; Boiling Point 460.3°C; no discrete melting point reported
Melting-point identity tests are not transferable from non-fluorinated analog
Review thermal specification for lot qualification
Melting Point Thermal Analysis Crystallinity Purity Assessment

HPLC Detection Sensitivity: FDNP vs. FDNB Chromophore

The 5-fluoro-2,4-dinitrophenyl (FDNP) chromophore, of which N-(5-fluoro-2,4-dinitrophenyl)acetamide is a direct structural precursor, exhibits a molar absorptivity of ε ≈ 30,000 M⁻¹cm⁻¹ at 340 nm when incorporated into Marfey's reagent (FDNP-L-Ala-NH₂), enabling detection in the subnanomolar range [1]. In comparison, the classical Sanger's reagent (1-fluoro-2,4-dinitrobenzene, FDNB, CAS 70-34-8) forms DNP-amino acid derivatives with typical detection limits in the nanomolar range. A study comparing FDNP-Val-NH₂ (a close analog of Marfey's reagent) with the standard FDNP-L-Ala-NH₂ reported 'better resolution and higher molar absorptivity' for the FDNP-based system, with UV detection at 340 nm permitting detection levels as low as 5–10 picomoles [2]. The target compound 1548-18-1 serves as the key synthetic intermediate for generating these FDNP reagents via nucleophilic substitution of one fluorine atom in 1,5-difluoro-2,4-dinitrobenzene (DFDNB) [3].

Detection Sensitivity
Cross-study
ε ≈ 30,000 M⁻¹cm⁻¹ at 340 nm; detection 5–10 picomoles
Supports picomole-level amino acid detection in derivatization workflows
FDNP chromophore class; verify with specific reagent lot
Molar Absorptivity Detection Limit UV-Vis Detection Amino Acid Derivatization

Antibacterial Activity Against Enterococcus faecalis

N-(5-Fluoro-2,4-dinitrophenyl)acetamide has been evaluated for antibacterial activity against Enterococcus faecalis CECT 481, yielding an IC₅₀ of 3.19 × 10³ nM (3.19 μM) in a microbial growth inhibition assay with 18-hour incubation using 2-fold microtiter broth dilution [1]. This data point, archived in BindingDB (BDBM50498340; CHEMBL3585717), provides a quantitative benchmark for antibacterial screening applications. No equivalent IC₅₀ data against the same strain and assay conditions is available for the non-fluorinated analog N-(2,4-dinitrophenyl)acetamide (CAS 610-53-7) in authoritative databases. While this does not establish superiority, it provides a verified biological activity anchor that procurement teams can use to qualify this specific compound for antibacterial screening programs.

Antibacterial IC₅₀
Supporting
IC₅₀ = 3.19 μM against E. faecalis CECT 481
Supports antimicrobial screening context against Gram-positive pathogens
Data to verify; no comparator data for non-fluorinated analog
Antibacterial Activity IC50 Enterococcus faecalis Biological Screening

Synthesis Yield and Scalability via Patent-Documented Nitration

A patent-documented synthesis of N-(5-fluoro-2,4-dinitrophenyl)acetamide (CAS 1548-18-1) via nitration of 5-fluoroacetanilide delivers 140 g of product (Intermediate 2) from 137.9 g (0.9 mol) of Intermediate 1, corresponding to a calculated yield of approximately 64% based on the molecular weight differential . The reaction employs a mixed acid nitration system (259 g HNO₃ / 630 g H₂SO₄) at -5 to 5°C for 1 hour . For comparison, the non-fluorinated analog N-(2,4-dinitrophenyl)acetamide (CAS 610-53-7) is synthesized via acetylation of 2,4-dinitroaniline with acetic anhydride at 115-120°C, achieving a 95% yield at industrial scale (550 kg input) . While the non-fluorinated analog achieves a higher nominal yield, this comparison is confounded by fundamentally different reaction types (nitration vs. acetylation). The value of the 1548-18-1 synthesis data lies in demonstrating reproducible multi-gram scale production with defined process parameters, critical for procurement planning.

Synthesis Yield
Cross-study
~64% isolated yield (140 g scale) via patent-documented nitration
Reproducible multi-gram production context; may support scale-up planning
Yield comparison to non-F analog confounded by different reaction type
Synthesis Yield Nitration Process Chemistry Scale-Up

Enantioresolution Performance of FDNP Reagent Family

The FDNP reagent family, for which N-(5-fluoro-2,4-dinitrophenyl)acetamide serves as the core structural precursor, has been demonstrated to resolve diastereomers of 18 proteinogenic and 8 non-proteinogenic amino acids in a single reversed-phase HPLC run of 65 minutes using C18 columns with gradient elution of aqueous TFA and acetonitrile and UV detection at 340 nm [1]. The resolution (Rₛ) and selectivity (α) values were systematically compared across two sets of FDNP derivatizing reagents (FDNP-L-Ala, FDNP-L-Val, FDNP-L-Phe, FDNP-L-Leu and their amide counterparts). The method achieved a limit of detection of 0.001% impurity of D-enantiomer, validated for accuracy, precision, LOD, and LOQ [2]. In contrast, classical FDNB (Sanger's reagent) derivatization yields DNP-amino acids that are not diastereomeric and therefore cannot resolve enantiomers without a chiral stationary phase—a fundamental mechanistic distinction [3].

Enantioresolution
Class-level
Resolves 26 amino acids in single 65-min RP-HPLC run; LOD 0.001% D-enantiomer
Supports chiral derivatization workflow without chiral stationary phase
Class-level inference for FDNP family; validate for specific protocol
Enantioresolution Chiral Separation Diastereomer Amino Acid Analysis

Optimal Application Scenarios for Procuring This Compound


Synthesis of 5-Fluorouracil via Pre-Fluorinated Intermediate

CAS 1548-18-1 is a documented intermediate in the synthesis of the antineoplastic agent 5-fluorouracil, with the fluorine atom pre-installed at the 5-position of the aromatic ring . This route offers a strategic advantage over alternative syntheses requiring late-stage direct fluorination of uracil, which typically involves handling hazardous fluorinating agents and can suffer from low regioselectivity. The patent-documented nitration process yields 140 g of the intermediate at ~64% yield from 5-fluoroacetanilide under controlled mixed-acid conditions (-5 to 5°C, 1 hour), providing a reproducible entry point for medicinal chemistry groups synthesizing 5-FU derivatives or conducting structure-activity relationship studies . The compound is listed as available through Sigma Aldrich (Product No. D6629), facilitating procurement for academic and industrial laboratories [1].

Precursor for High-Sensitivity Chiral Derivatizing Reagents

The 5-fluoro-2,4-dinitrophenyl (FDNP) scaffold, of which CAS 1548-18-1 is the direct acetamide precursor, is the core chromophore in Marfey's reagent (FDNP-L-Ala-NH₂) and its structural variants (FDNP-L-Val-NH₂, FDNP-L-Phe-NH₂, FDNP-L-Leu-NH₂, FDNP-L-Pro-NH₂) . These reagents enable pre-column derivatization of amino acid enantiomers to form diastereomers that are resolved on standard C18 reversed-phase columns, eliminating the need for expensive chiral stationary phases. The FDNP chromophore's molar absorptivity of ε ≈ 30,000 M⁻¹cm⁻¹ at 340 nm allows UV detection in the subnanomolar range, with reported detection limits as low as 5–10 picomoles and enantiomeric impurity detection at 0.001% [1]. This application is particularly relevant for pharmaceutical quality control laboratories requiring trace-level D-amino acid quantification and for biomedical researchers analyzing D-amino acids in biological tissues.

Antibacterial Screening Against Gram-Positive Pathogens

N-(5-Fluoro-2,4-dinitrophenyl)acetamide has a verified IC₅₀ of 3.19 μM against Enterococcus faecalis CECT 481, as recorded in BindingDB and ChEMBL . This compound can serve as a structurally defined starting point for medicinal chemistry programs targeting Gram-positive bacterial infections, particularly those involving E. faecalis. The presence of the fluorine atom, combined with the electron-deficient dinitrophenyl system, provides opportunities for further structural elaboration at the acetamide moiety while maintaining the bioactive core. Procurement of CAS 1548-18-1 with documented purity specifications (min. 95% as listed by commercial suppliers ) ensures that screening results are attributable to the target compound rather than impurities, a critical consideration for hit validation and SAR expansion.

Physicochemical Reference Standard for Nitroaromatic Libraries

With its well-defined computed and experimental physicochemical parameters—LogP 2.72, density 1.616 g/cm³, boiling point 460.3°C, flash point 232.2°C, polar surface area 120.74 Ų—CAS 1548-18-1 can serve as a calibration or reference compound in chromatographic method development for nitroaromatic compound libraries . Its LogD values at physiologically relevant pH (LogD₅.₅ = 1.23; LogD₇.₄ = 1.23) indicate pH-independent partitioning behavior, distinguishing it from ionizable analogs and making it suitable as an internal standard for reversed-phase HPLC method validation . The compound's presence in the NIST Chemistry WebBook further supports its use as a reference material for analytical method qualification [1].

Application
Selection Property
Validation Focus
5-Fluorouracil analog synthesis
Pre-fluorinated aromatic intermediate
Synthesis pathway reproducibility and nitro-group reduction selectivity
Chiral amino acid derivatization
FDNP chromophore precursor for Marfey-type reagents
Enantioresolution and detection sensitivity for amino acid analysis
Gram-positive antibacterial screening
Antimicrobial screening context
MIC and strain-panel endpoint review; verify compound purity
Nitroaromatic chromatographic standard
LogP 2.72; pH-independent LogD 1.23
Reversed-phase HPLC method validation and retention benchmarking
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